1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 2-position with a 2,5-dimethylphenyl group and at the 4-position with a piperidine-4-carboxamide moiety.
Properties
IUPAC Name |
1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O/c1-19(2)22-7-9-24(10-8-22)31-29(35)23-11-14-33(15-12-23)28-27-18-26(32-34(27)16-13-30-28)25-17-20(3)5-6-21(25)4/h5-10,13,16-19,23H,11-12,14-15H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAAIXODSIUWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves multiple steps, starting from the appropriate pyrazole and pyrazine derivatives. The synthetic route typically includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or unsaturated ketones.
Introduction of the 2,5-dimethylphenyl group: This step involves the substitution reaction with appropriate nucleophiles.
Attachment of the piperidine-4-carboxamide moiety: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the compound's efficacy as an anticancer agent. The pyrazolo[1,5-a]pyrazine moiety is known for its ability to inhibit various cancer cell lines. Research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell proliferation. For instance, compounds similar to the one have been shown to target specific pathways involved in cancer cell survival and proliferation .
Neuroprotective Effects
The compound's piperidine structure suggests potential neuroprotective properties. Studies involving related compounds have demonstrated their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress in neuronal cells. This could be particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been explored extensively. The compound's structure allows it to interact with bacterial membranes and inhibit growth. In vitro studies have indicated that similar compounds possess activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study 1: Anticancer Properties
A study focused on the synthesis and biological evaluation of pyrazolo derivatives showed that certain modifications to the pyrazolo structure enhanced anticancer activity significantly. The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .
Case Study 2: Neuroprotective Mechanisms
Research utilizing animal models has revealed that compounds structurally related to 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can protect against neurotoxicity induced by glutamate. Behavioral assays showed improved cognitive function following treatment with these compounds, suggesting their potential utility in treating cognitive decline .
Case Study 3: Antimicrobial Efficacy
In a comparative study of several pyrazolo derivatives against common pathogens, the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or bind to receptors, modulating various biological pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]Pyrazine Derivatives
- 4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (): Structural Difference: Replaces the piperidine-4-carboxamide with a piperazine group and substitutes the 4-isopropylphenyl with 4-fluorophenyl.
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide ():
Piperidine-4-Carboxamide Derivatives
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (): Structural Difference: Lacks the pyrazolo[1,5-a]pyrazine core but retains the piperidine-4-carboxamide group. The naphthyl and fluorobenzyl groups enhance aromatic stacking interactions.
Pyrazolo[1,5-a]Pyrimidine Analogs
- Pyrazolo[1,5-a]pyrimidine derivatives with morpholine and piperidine groups (): Structural Difference: Pyrimidine instead of pyrazine in the fused ring system. Compounds 35–38 include morpholine and indole substituents. Morpholine enhances solubility, while indole may improve blood-brain barrier penetration .
Data Table: Key Structural and Functional Comparisons
| Compound Name / Evidence ID | Core Structure | Key Substituents | Molecular Formula (if available) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | 2-(2,5-Dimethylphenyl), N-(4-isopropylphenyl)piperidine-4-carboxamide | Not provided | High lipophilicity, potential kinase binding |
| 4-[4-(2,5-Dimethylphenyl)-... (7) | Pyrazolo[1,5-a]pyrazine | Piperazine, 4-fluorophenyl | C22H22FN5 (estimated) | Enhanced electronegativity |
| N-(2-Furylmethyl)-... (11) | Pyrazolo[1,5-a]pyrazine | 6-Methyl, furylmethyl | C13H12N4O3 | Moderate solubility, polar interactions |
| (R)-N-(4-Fluorobenzyl)-... (9) | Piperidine-4-carboxamide | Naphthyl, fluorobenzyl | C24H24FN3O | Antiviral activity (SARS-CoV-2) |
| Compound 36 (4) | Pyrazolo[1,5-a]pyrimidine | Morpholine, 2-(4-piperidyl)-2-propanol | C26H30N6O3 | Kinase inhibition, improved solubility |
Research Findings and Pharmacological Insights
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in and , involving Suzuki-Miyaura coupling for aryl substituents and reductive amination for piperidine-carboxamide formation .
- Biological Activity : Piperidine-4-carboxamide derivatives () show antiviral activity, suggesting the target compound may share similar mechanisms. Pyrazolo[1,5-a]pyrazines () exhibit moderate bioactivity, though substituent choice critically impacts efficacy .
- SAR Trends :
Biological Activity
1-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 467.6 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core and a piperidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C29H33N5O |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1115318-49-4 |
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. A notable research effort involved screening a library of compounds on multicellular spheroids, leading to the identification of this compound as a potent inhibitor of cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes involved in cancer cell metabolism and proliferation. The binding affinity of the compound for these targets suggests that it may disrupt critical signaling pathways necessary for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate that it may be comparable or superior to conventional antimicrobial agents .
Study 1: Anticancer Screening
In a study published in 2019, researchers screened multiple compounds against multicellular spheroids derived from different cancer types. The results highlighted that this compound exhibited one of the highest levels of cytotoxicity among tested compounds. Further analysis revealed that the compound induced apoptosis in cancer cells through both intrinsic and extrinsic pathways .
Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The agar well diffusion method was employed, revealing significant zones of inhibition. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
